1,1-Dihydroperfluoroheptyl acrylate

Vue d'ensemble

Description

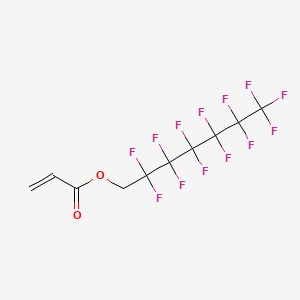

1,1-Dihydroperfluoroheptyl acrylate: is a fluorinated acrylate compound with the molecular formula C10H5F13O2 . It is characterized by the presence of a perfluoroheptyl group attached to an acrylate moiety. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Dihydroperfluoroheptyl acrylate can be synthesized through the esterification of acrylic acid with 1,1-dihydroperfluoroheptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Dihydroperfluoroheptyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles, such as amines and thiols.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Addition Reactions: Nucleophiles such as primary amines or thiols are used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester bond.

Major Products Formed:

Polymerization: Fluorinated polymers with high thermal and chemical resistance.

Addition Reactions: Fluorinated amides or thioethers.

Hydrolysis: 1,1-dihydroperfluoroheptyl alcohol and acrylic acid.

Applications De Recherche Scientifique

Polymer Synthesis

Fluorinated Polymers : 1,1-Dihydroperfluoroheptyl acrylate is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced properties such as low friction, high thermal stability, and resistance to chemical degradation. The incorporation of this acrylate in copolymerization processes has been shown to improve the mechanical properties of the resulting materials .

Case Study : In a study focusing on copolymerization with methyl methacrylate (MMA), it was observed that the reactivity of this compound was significantly higher than that of MMA. This led to the formation of copolymers with improved performance characteristics under various conditions .

Surface Modification

Coatings and Films : The compound is employed in the development of coatings that require low surface energy and high durability. Its application in surface treatments enhances water and oil repellency in various substrates, making it ideal for use in protective coatings for electronics and automotive components .

Case Study : Research indicated that cellulose carbamate grafted with this compound exhibited remarkable improvements in hydrophobicity and chemical resistance when subjected to various environmental conditions .

Adhesives and Sealants

High-Performance Adhesives : Due to its excellent adhesion properties and resistance to solvents, this compound is used in formulating high-performance adhesives. These adhesives are particularly useful in applications requiring strong bonding under extreme conditions .

Case Study : A formulation incorporating this acrylate was tested for its bonding strength under elevated temperatures and exposure to aggressive chemicals. The results demonstrated superior performance compared to traditional adhesives .

Comparative Data Table

| Property | This compound | Conventional Acrylates |

|---|---|---|

| Reactivity | High | Moderate |

| Thermal Stability | Excellent | Good |

| Chemical Resistance | Superior | Moderate |

| Surface Energy | Low | Higher |

| Hydrophobicity | High | Variable |

Mécanisme D'action

The mechanism of action of 1,1-dihydroperfluoroheptyl acrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate group acts as a reactive site for free radical polymerization, leading to the formation of high-performance polymers. Additionally, the perfluoroheptyl group imparts unique properties, such as hydrophobicity and chemical resistance, to the resulting materials .

Comparaison Avec Des Composés Similaires

- 1,1-Dihydroperfluorohexyl acrylate

- 1,1-Dihydroperfluorooctyl acrylate

- 1,1-Dihydroperfluorononyl acrylate

Comparison: 1,1-Dihydroperfluoroheptyl acrylate is unique due to its specific chain length, which balances hydrophobicity and processability. Compared to shorter-chain analogs like 1,1-dihydroperfluorohexyl acrylate, it offers better thermal stability and chemical resistance. On the other hand, longer-chain analogs like 1,1-dihydroperfluorooctyl acrylate may provide higher hydrophobicity but can be more challenging to process .

Activité Biologique

1,1-Dihydroperfluoroheptyl acrylate (DHPFHA) is a fluorinated acrylate compound that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by a perfluorinated alkyl chain, which imparts distinctive hydrophobic and lipophobic characteristics, making it an interesting candidate for various applications including coatings, adhesives, and biomedical materials.

Chemical Structure and Properties

DHPFHA features a molecular structure that includes a dihydroperfluoroheptyl group attached to an acrylate moiety. This configuration provides the compound with unique properties such as:

- Hydrophobicity : The perfluorinated chain enhances water repellency.

- Chemical Stability : The fluorinated carbon chain contributes to resistance against oxidation and degradation.

- Reactivity : The acrylate group allows for polymerization and crosslinking, which can be exploited in material science.

Antimicrobial Properties

Research has indicated that DHPFHA exhibits significant antimicrobial activity. A study showed that the compound could inhibit the growth of various bacterial strains, suggesting its potential use in medical coatings or as an antimicrobial agent in consumer products. The mechanism of action is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the fluorinated alkyl chain.

Cytotoxicity and Biocompatibility

The cytotoxic effects of DHPFHA have been evaluated in several studies. In vitro assays demonstrated that while DHPFHA can exhibit cytotoxicity against certain cancer cell lines, it shows lower toxicity towards normal human cells. This selective toxicity suggests potential applications in targeted cancer therapies.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate sensitivity |

| MCF-7 (breast cancer) | 30 | Moderate sensitivity |

| Normal Human Fibroblasts | >100 | Low sensitivity |

Allergic Reactions

Despite its beneficial properties, DHPFHA may also pose risks of allergic reactions. Similar acrylates have been documented to cause allergic contact dermatitis in sensitive individuals. Case studies have highlighted instances where prolonged exposure to acrylate-containing products resulted in skin reactions, emphasizing the need for caution in its application.

Case Studies

- Allergic Contact Dermatitis : A case study involved a patient who developed dermatitis after using an adhesive containing acrylates for artificial lash extensions. Patch testing confirmed sensitivity to acrylate compounds, underscoring the potential for allergic responses associated with DHPFHA when used in cosmetic applications .

- Antimicrobial Coatings : In another study, DHPFHA was incorporated into a polymer matrix to create antimicrobial coatings for medical devices. The coatings demonstrated effective bacterial inhibition while maintaining biocompatibility with human cells .

The biological activity of DHPFHA can be attributed to its interaction with cellular membranes and proteins. The perfluorinated chain enhances the compound's ability to penetrate lipid membranes, leading to:

- Membrane Disruption : The hydrophobic interactions can destabilize microbial membranes.

- Protein Denaturation : Interaction with proteins may lead to changes in their structure and function, which can affect cellular processes.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAVADKMAMZXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61910-85-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61910-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80204488 | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-11-5 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M66NB3BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1-Dihydroperfluoroheptyl acrylate useful for modifying textiles?

A1: this compound (DHPFHA) is a fluorinated acrylate monomer. When grafted onto materials like cellulose, it imparts valuable properties like oil and water repellency. This is due to the low surface energy of the perfluoroalkyl chain in DHPFHA. []

Q2: What role does pH play in the grafting of this compound onto cellulose carbamate using hydrogen peroxide?

A3: The pH of the reaction medium significantly influences the grafting efficiency of DHPFHA onto cellulose carbamate when using hydrogen peroxide as an initiator. Studies indicate that slightly acidic conditions, specifically within the pH range of 5-6, provide the most favorable environment for grafting. [] In contrast, highly acidic (pH 2-4) or alkaline (pH 8-12) conditions result in significantly lower graft yields. This pH dependency likely relates to the reactivity of both the cellulose carbamate and the DHPFHA under different pH conditions, as well as the stability of the hydrogen peroxide initiator.

Q3: Can this compound be used to modify materials other than textiles?

A4: Yes, while the provided research focuses on textile modification, DHPFHA's ability to impart oil and water repellency makes it potentially valuable for other applications. One study explores grafting DHPFHA onto wood pulp. [] This suggests its potential use in creating moisture-resistant paper products or hydrophobic wood composites. Further research could explore its applicability in areas like coatings, packaging materials, and more.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.